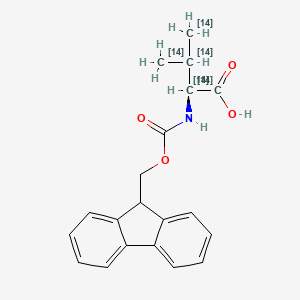

N-Fmoc-(l-valine-ul-14c)

Description

Significance of Isotopic Labeling in Biochemical and Cellular Studies

Isotopic labeling is a fundamental technique that allows scientists to trace the journey of atoms through metabolic pathways, chemical reactions, and entire biological systems. wikipedia.org By replacing an atom within a molecule with one of its isotopes, which has a different number of neutrons, researchers can "tag" and follow that molecule without significantly altering its chemical behavior. wikipedia.orgsilantes.com This approach provides dynamic insights into biological systems, helping to identify the sources of nutrients, the activity of metabolic pathways, and how these processes change under various conditions. bitesizebio.com

The applications of isotopic labeling are vast and have been instrumental in advancing our understanding of numerous biological phenomena. silantes.com These include mapping complex metabolic networks, studying the kinetics of metabolite turnover, and investigating the mechanisms of drug action. fiveable.mescitechnol.com The use of both stable and radioactive isotopes allows for a range of detection methods, from mass spectrometry and NMR for stable isotopes to scintillation counting and autoradiography for radioisotopes. wikipedia.orgbitesizebio.com

Role of Carbon-14 Isotope in Tracer Methodologies for Biological Systems

Among the various isotopes used in biological research, Carbon-14 (¹⁴C) holds a prominent position as a tracer. moravek.com As a naturally occurring radioisotope with a long half-life of approximately 5,730 years, ¹⁴C provides a stable and reliable label for long-term studies. openmedscience.commoravek.com Its presence in a molecule does not significantly alter the compound's biological or chemical properties, ensuring that the labeled molecule behaves identically to its unlabeled counterpart. openmedscience.com

The versatility of Carbon-14 allows it to be incorporated into virtually any carbon position within an organic molecule through standard chemical synthesis. nih.gov This makes it an ideal choice for tracking the metabolic fate of a wide array of biomolecules, including amino acids, carbohydrates, and lipids. moravek.comcreative-proteomics.com In drug development, ¹⁴C-labeled compounds are crucial for absorption, distribution, metabolism, and excretion (ADME) studies, providing precise data on how a drug is processed in the body. openmedscience.comopenmedscience.com The beta radiation emitted by ¹⁴C is readily detectable, allowing for sensitive quantification in biological samples. moravek.comnih.gov

Overview of Fmoc Protecting Group Strategy in Peptide Synthesis and Amino Acid Derivatization

In the synthesis of peptides, it is essential to control the sequence in which amino acids are joined together. This is achieved through the use of protecting groups, which temporarily block reactive functional groups to prevent unwanted side reactions. iris-biotech.de The fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for the amino group of amino acids in a strategy known as Fmoc solid-phase peptide synthesis (SPPS). chemimpex.com

The Fmoc protecting group offers several advantages. It is stable under acidic conditions but can be easily removed with a mild base, such as piperidine (B6355638), allowing for selective deprotection without affecting other parts of the growing peptide chain. iris-biotech.de This orthogonality is a key feature of the Fmoc/tBu (tert-butyl) protection strategy. iris-biotech.de Furthermore, the Fmoc group has strong UV absorbance, which facilitates the monitoring of the coupling and deprotection steps during automated peptide synthesis. The use of Fmoc-protected amino acids, like Fmoc-L-valine, is central to the efficient and high-yield synthesis of pure peptides for research and therapeutic applications. chemimpex.com

Contextualizing N-Fmoc-(L-Valine-ul-14C) as a Research Tool in Modern Biochemistry and Cell Biology

N-Fmoc-(L-valine-ul-14C) represents the powerful combination of the technologies described above. It is an amino acid, L-valine, that has been uniformly labeled with Carbon-14 and has its amino group protected by an Fmoc group. ottokemi.com This specific design makes it a highly valuable tool for a variety of research applications in modern biochemistry and cell biology.

The presence of the ¹⁴C label allows researchers to trace the metabolic fate of valine, an essential branched-chain amino acid, with high sensitivity. nih.govrevvity.com This is critical for studying protein synthesis and turnover, as well as the role of valine in various metabolic pathways. nih.govnih.gov For instance, studies have used ¹⁴C-labeled valine to investigate its incorporation into proteins and its catabolism in different tissues. publish.csiro.aunih.gov

The Fmoc protecting group, on the other hand, enables the use of this radiolabeled amino acid in the precise, step-by-step construction of peptides. chemimpex.comsigmaaldrich.com This allows for the synthesis of custom-designed, radiolabeled peptides that can be used as probes to study a wide range of biological processes, such as enzyme activity, receptor binding, and cellular signaling. The ability to create peptides with a radioactive label at a specific valine residue provides a powerful method for investigating the structure and function of proteins and peptides.

| Feature | Description |

| Compound | N-Fmoc-(L-valine-ul-14C) |

| Isotopic Label | Carbon-14 (¹⁴C), uniformly labeled |

| Protecting Group | 9-fluorenylmethoxycarbonyl (Fmoc) |

| Amino Acid | L-valine |

| Primary Application | Tracer in biochemical and cellular studies |

In essence, N-Fmoc-(L-valine-ul-14C) is a sophisticated research tool that bridges the fields of metabolic studies and peptide chemistry, enabling detailed investigations into the dynamic processes of life.

Structure

3D Structure

Properties

CAS No. |

140663-39-4 |

|---|---|

Molecular Formula |

C20H21NO4 |

Molecular Weight |

349.352 |

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid |

InChI |

InChI=1S/C20H21NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t18-/m0/s1/i1+2,2+2,12+2,18+2,19+2 |

InChI Key |

UGNIYGNGCNXHTR-HPUNCZGZSA-N |

SMILES |

CC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Synthetic Methodologies for N Fmoc L Valine Ul 14c

Precursor Synthesis of Uniformly Labeled L-Valine-ul-14C

The synthesis of L-valine uniformly labeled with Carbon-14 (L-Valine-ul-14C) is primarily achieved through biosynthetic methods, leveraging the metabolic pathways of microorganisms. This approach is favored over chemical synthesis for producing uniformly labeled molecules due to its high efficiency and stereospecificity.

Industrial production of L-valine relies on the fermentation of specific bacterial strains, which have been metabolically engineered to overproduce this essential amino acid. researchgate.netnih.gov Key microorganisms used for this purpose include strains of Corynebacterium glutamicum and Escherichia coli. ucl.ac.ukeuropa.eu The general strategy involves cultivating these microorganisms in a defined medium where the primary carbon source is uniformly labeled with 14C, most commonly [U-14C]glucose. google.com

The biosynthetic pathway for valine begins with pyruvic acid, a central metabolite derived from the glycolysis of glucose. wikipedia.org A series of enzymatic reactions, as detailed in the table below, converts pyruvate (B1213749) into L-valine. When [U-14C]glucose is used as the feedstock, the 14C atoms are incorporated throughout the carbon skeleton of the resulting valine molecule.

Table 1: Key Enzymes in the Biosynthesis of L-Valine

| Enzyme Name | Function in Pathway |

|---|---|

| Acetolactate synthase | Catalyzes the condensation of two pyruvate molecules. |

| Acetohydroxy acid isomeroreductase | Converts the intermediate to α,β-dihydroxyisovalerate. |

| Dihydroxyacid dehydratase | Catalyzes the dehydration to form α-ketoisovalerate. |

To maximize the yield of L-valine, the microbial strains are often genetically modified. These modifications aim to enhance the expression of key biosynthetic enzymes, eliminate feedback inhibition mechanisms, and block competing metabolic pathways that would otherwise consume the pyruvate precursor. nih.govucl.ac.uk

Following the fermentation process, the L-Valine-ul-14C must be recovered from the culture broth and purified. This involves separating the bacterial biomass and then using techniques such as ion-exchange chromatography and crystallization to isolate the pure, radiolabeled amino acid from other amino acids, proteins, and media components. iaea.org The final product is a highly pure, stereospecific L-valine with uniform 14C labeling, ready for subsequent chemical derivatization.

Fmoc-Protection Strategies for Radiolabeled Amino Acids

The introduction of the fluorenylmethyloxycarbonyl (Fmoc) group to the α-amino position of L-Valine-ul-14C is a critical step to prepare it for use as a building block in peptide synthesis. The Fmoc group is an base-labile protecting group, which makes it orthogonal to the acid-labile side-chain protecting groups commonly used in solid-phase peptide synthesis (SPPS). oregonstate.edujst.go.jp This protection can be carried out using either solution-phase or solid-phase methods.

Solution-Phase Fmoc Derivatization of L-Valine-ul-14C

Solution-phase derivatization is a common method for preparing Fmoc-protected amino acids. The process involves reacting the free L-Valine-ul-14C with an Fmoc-donating reagent in an aqueous or mixed-solvent system. A key consideration when working with the expensive and radioactive L-Valine-ul-14C is to ensure the reaction proceeds to a high yield to conserve the labeled material.

The general procedure involves dissolving L-Valine-ul-14C in a basic aqueous solution, typically using a mild base like sodium bicarbonate or sodium carbonate. acs.org To this solution, an Fmoc reagent such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is added. acs.org Fmoc-OSu is often preferred as it leads to fewer side reactions and the reaction conditions are easier to control. acs.org The reaction is typically performed at a low temperature initially and then allowed to warm to room temperature to ensure complete reaction. acs.org

Table 2: Typical Conditions for Solution-Phase Fmoc-Protection

| Parameter | Condition | Rationale |

|---|---|---|

| Solvent | Dioxane/Water, Acetonitrile/Water | Solubilizes both the amino acid and the Fmoc reagent. |

| Base | Sodium Bicarbonate (NaHCO₃) | Maintains a basic pH to deprotonate the amino group, facilitating nucleophilic attack. |

| Fmoc Reagent | Fmoc-OSu or Fmoc-Cl | Efficiently transfers the Fmoc group to the amino acid. |

| Temperature | 0°C to Room Temperature | Controls the reaction rate and minimizes side reactions. acs.org |

After the reaction is complete, the mixture is worked up to isolate the N-Fmoc-(L-Valine-ul-14C). This usually involves acidification to precipitate the product, followed by extraction into an organic solvent and subsequent purification, often by crystallization.

Solid-Phase Approaches for Fmoc-Protection

An alternative strategy involves performing the Fmoc derivatization on a solid support. This method can simplify purification, as excess reagents and byproducts can be washed away from the resin-bound product. One reported approach involves adsorbing the amino acid onto an alkaline silica (B1680970) gel cartridge. After drying, the cartridge is treated with a solution of Fmoc-Cl in a non-polar organic solvent like toluene. This environment minimizes the hydrolysis of Fmoc-Cl, a common side reaction in aqueous solutions. After the reaction, the excess Fmoc-Cl is washed away with a suitable solvent (e.g., ethyl acetate), and the desired Fmoc-derivatized amino acid is then eluted from the cartridge with an aqueous eluent. This method offers the advantage of a cleaner reaction and simpler purification.

Integration of N-Fmoc-(L-Valine-ul-14C) into Peptide Synthesis

The primary application of N-Fmoc-(L-Valine-ul-14C) is its use as a building block for introducing a radiolabel at a specific position within a peptide sequence. This is most commonly achieved using Fmoc-based Solid Phase Peptide Synthesis (SPPS).

Solid Phase Peptide Synthesis (SPPS) Incorporating N-Fmoc-(L-Valine-ul-14C)

SPPS allows for the stepwise assembly of a peptide chain while it is covalently attached to an insoluble polymer resin. ucl.ac.uk The synthesis cycle for incorporating N-Fmoc-(L-Valine-ul-14C) is analogous to that for any other Fmoc-amino acid.

The general SPPS cycle consists of four main steps:

Deprotection: The Fmoc group from the N-terminus of the resin-bound peptide chain is removed using a basic solution, typically 20% piperidine (B6355638) in a solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF). This exposes a free amine.

Washing: The resin is thoroughly washed to remove the piperidine and the cleaved Fmoc-adduct (dibenzofulvene-piperidine).

Coupling: The N-Fmoc-(L-Valine-ul-14C) is pre-activated and added to the resin. Activation converts the carboxylic acid into a more reactive species, facilitating amide bond formation. Common coupling reagents include carbodiimides like diisopropylcarbodiimide (DIC) or uronium/phosphonium salts like HBTU or HCTU.

Washing: The resin is washed again to remove excess reagents and byproducts, leaving the elongated peptide chain, now containing the L-Valine-ul-14C residue, ready for the next cycle.

This cycle is repeated until the desired peptide sequence is assembled. When incorporating the expensive radiolabeled amino acid, reaction conditions are optimized to ensure the coupling step goes to completion, maximizing incorporation efficiency. europa.eu After the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, typically with a strong acid cocktail containing trifluoroacetic acid (TFA). europa.eu

Linker Chemistry and Resin Selection for Fmoc-Peptide Construction

The choice of resin and the linker that attaches the peptide to it is critical as it dictates the C-terminal functionality of the final peptide and the conditions required for its cleavage. researchgate.net The linker must be stable to the basic conditions of Fmoc deprotection but cleavable under specific conditions at the end of the synthesis. researchgate.netgoogle.com

Table 3: Common Resins and Linkers for Fmoc SPPS

| Resin Type | Linker | C-Terminal Functionality | Cleavage Condition | Key Considerations |

|---|---|---|---|---|

| Wang Resin | p-Alkoxybenzyl alcohol (Wang linker) | Carboxylic Acid | Strong Acid (e.g., >90% TFA) | One of the most common resins for peptide acids. Can be prone to racemization for some C-terminal residues. |

| 2-Chlorotrityl Chloride Resin | 2-Chlorotrityl | Carboxylic Acid (or protected acid) | Very Mild Acid (e.g., 1% TFA or HFIP) | Ideal for preparing protected peptide fragments and for sensitive C-terminal residues like Cys or His, as it suppresses racemization during loading. researchgate.net |

| Rink Amide Resin | Rink Amide linker | Amide | Strong Acid (e.g., >90% TFA) | The standard choice for the synthesis of peptide amides. google.com |

| Sieber Amide Resin | Xanthenyl-based linker | Amide | Mild Acid (e.g., 1% TFA) | Useful for synthesizing protected peptide amides. |

When constructing a peptide containing L-Valine-ul-14C, the choice of resin depends on the desired final product.

For a peptide acid , Wang resin is a standard choice. However, if the valine residue is at the C-terminus, a 2-chlorotrityl resin is often preferred. The bulky nature of the trityl linker helps prevent side reactions such as diketopiperazine formation during the deprotection of the second amino acid. researchgate.net

For a peptide amide , a Rink Amide resin is the most common selection, providing a robust linker that is cleaved under standard TFA conditions to yield the C-terminal amide directly. google.com

Cleavage and Deprotection Strategies

The removal of the N-terminal Fmoc group and the cleavage of the synthesized peptide from the resin support are fundamental steps in obtaining the desired product. The Fmoc group is known for its base-lability and is typically removed using a solution of a secondary amine, such as piperidine in N,N-dimethylformamide (DMF). researchgate.net The concentration of piperidine can vary, with standard conditions often cited as 20% piperidine in DMF. researchgate.netuci.edu The reaction is generally rapid, with significant deprotection occurring within minutes. researchgate.net

Following the final deprotection of the N-terminal Fmoc group, the peptide is cleaved from the solid support. For resins like 2-chlorotrityl chloride, a solution of 20% hexafluoroisopropanol (HFIP) in dichloromethane (B109758) (CH2Cl2) can be used to release the peptide while keeping the side-chain protecting groups intact. uci.edu However, for simultaneous cleavage and deprotection of side-chains, strong acidic conditions are typically employed. sigmaaldrich.comalmacgroup.com A common reagent for this is trifluoroacetic acid (TFA). sigmaaldrich.comalmacgroup.com

The composition of the cleavage cocktail is critical and often includes scavengers to prevent the modification of sensitive amino acid residues by reactive species generated during deprotection. thermofisher.com For instance, in the synthesis of a 46-mer peptide containing [1-¹⁴C]Valine, cleavage and simultaneous deprotection were achieved using TFA. almacgroup.com The choice of scavengers depends on the amino acid composition of the peptide. thermofisher.com

Recent research has also explored alternative, base-free methods for Fmoc group removal. One such method involves the thermal cleavage of the Fmoc group at elevated temperatures (e.g., 120 °C) in a solvent like dimethyl sulfoxide (B87167) (DMSO). chimia.ch This approach can be advantageous as it avoids the use of amine bases and the need for dibenzofulvene scavengers. chimia.ch

Table 1: Common Cleavage and Deprotection Reagents

| Reagent/Cocktail | Purpose | Typical Conditions | Reference |

|---|---|---|---|

| 20% Piperidine in DMF | N-terminal Fmoc deprotection | Room temperature, ~10-20 min | researchgate.netuci.edu |

| 20% HFIP in CH2Cl2 | Cleavage from 2-chlorotrityl resin (side-chains protected) | Room temperature, ~1.5 hours | uci.edu |

| Trifluoroacetic Acid (TFA) | Simultaneous cleavage from resin and side-chain deprotection | Room temperature, duration varies with peptide sequence | sigmaaldrich.comalmacgroup.com |

| TFA with scavengers | Simultaneous cleavage and deprotection, protects sensitive residues | Varies depending on peptide | thermofisher.com |

| Thermal (e.g., 120°C in DMSO) | Base-free Fmoc deprotection | 120 °C, ~10-15 min | chimia.ch |

Purification and Characterization of Synthesized N-Fmoc-(L-Valine-ul-14C) and Derived Peptides

Following cleavage from the solid support, the crude peptide mixture, which contains the desired ¹⁴C-labeled peptide along with truncated sequences and by-products, must be purified and rigorously characterized to ensure its suitability for downstream applications.

Chromatographic Purification Techniques (e.g., HPLC)

High-performance liquid chromatography (HPLC) is the predominant method for purifying peptides synthesized using N-Fmoc-(L-Valine-ul-¹⁴C). almacgroup.com Reverse-phase HPLC (RP-HPLC) is particularly effective for separating peptides based on their hydrophobicity. almacgroup.com In the synthesis of a [1-¹⁴C]Valine-containing 46-mer, the crude, labeled peptide was purified by reverse-phase HPLC. almacgroup.com

For larger or more complex peptides, other chromatographic techniques may be employed in conjunction with or as an alternative to RP-HPLC. These can include:

Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size and is useful for removing very small or very large impurities. nih.gov

Ion-Exchange Chromatography (IEC): This method separates molecules based on their net charge and can be used to isolate peptides with specific isoelectric points. almacgroup.comnih.gov For instance, after initial purification by RP-HPLC, a ¹⁴C-labeled peptide was converted to its acetate (B1210297) salt via preparative ion-exchange HPLC. almacgroup.com

The choice of chromatographic method and conditions (e.g., column type, mobile phase composition, gradient) is tailored to the specific properties of the peptide being purified.

Radiochemical Purity Assessment

A critical aspect of characterizing a radiolabeled peptide is determining its radiochemical purity, which is the proportion of the total radioactivity in the sample that is present in the desired chemical form. This is often assessed in parallel with chromatographic purification. As the peptide is separated by HPLC, the eluent can be passed through a radioactivity detector to generate a radiochromatogram. The radiochemical purity is then calculated as the percentage of the total radioactivity that corresponds to the peak of the desired peptide. A purity of over 97% has been reported for purified ¹⁴C-labeled peptides. iaea.org

Liquid scintillation counting is another fundamental technique used to quantify the radioactivity in different fractions collected during purification or in the final product. google.com This allows for the determination of the specific radioactivity of the peptide, often expressed in Becquerels per micromole (Bq/μmol) or similar units. iaea.org

Isotopic Labeling Verification and Position Confirmation

Confirming the incorporation and position of the ¹⁴C label is essential for the validation of the synthesized peptide. While the use of a uniformly labeled precursor like L-Valine-ul-¹⁴C implies that all carbon atoms in the valine residue are labeled, verification is still a crucial quality control step.

Mass Spectrometry (MS) is a primary tool for this purpose. wikipedia.org High-resolution mass spectrometry can confirm the molecular weight of the synthesized peptide, and the mass shift corresponding to the incorporation of the ¹⁴C atoms provides direct evidence of successful labeling. Tandem mass spectrometry (MS/MS) can be used to fragment the peptide and determine the sequence. mdpi.com By analyzing the masses of the fragment ions, the location of the radiolabeled amino acid residue within the peptide chain can be confirmed.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹³C-NMR, can also be used to verify isotopic labeling. wikipedia.org While ¹⁴C is not directly NMR-active in the same way as ¹³C, the presence of the label can sometimes be inferred indirectly. However, MS is generally the more direct and sensitive method for confirming the identity and labeling of the final peptide product. The study of the oxidative catabolism of L-[U-¹⁴C]valine has been performed by analyzing respiratory ¹⁴CO₂. karger.com

Application of N Fmoc L Valine Ul 14c in Quantitative Biochemical and Cellular Research Models

Protein Synthesis and Degradation Studies

The dynamic balance between protein synthesis and degradation, known as protein turnover, is fundamental to cellular health, and its dysregulation is implicated in numerous diseases. N-Fmoc-(L-Valine-ul-14C) is a key tool for quantifying these processes in various research models, from cell cultures to whole animal systems. nih.govnih.govpsu.edubiorxiv.org

Pulse-Chase Labeling Methodologies with ¹⁴C-Valine in Cell Culture Systems

Pulse-chase experiments are a cornerstone for studying the lifecycle of proteins. In this method, cells are first "pulsed" by incubation with a medium containing ¹⁴C-labeled valine. nih.govproteolysis.jp During this period, the radiolabeled amino acid is incorporated into newly synthesized proteins. nih.gov Following the pulse, the cells are washed and transferred to a "chase" medium containing a high concentration of non-radioactive ("cold") valine. nih.gov This excess of unlabeled valine prevents the reincorporation of ¹⁴C-valine that is released during protein degradation, ensuring that the subsequent decrease in protein-associated radioactivity accurately reflects protein breakdown. nih.gov

This technique allows researchers to follow the fate of a cohort of proteins synthesized during the pulse period. By collecting and analyzing samples at various time points during the chase, the rate of protein degradation can be determined by measuring the decline in radioactivity within the cellular protein fraction. nih.govpsu.edu

Quantification of Long-Lived Protein Degradation in Adherent Cell Lines

A specific application of the pulse-chase methodology is the long-lived protein degradation (LLPD) assay, which is particularly useful for studying autophagy, a major cellular degradation pathway. In this assay, adherent cell lines are labeled with ¹⁴C-valine for an extended period, typically 2 to 3 days, to ensure labeling of the entire proteome, including stable, long-lived proteins. nih.gov

After the labeling period, a chase with non-radioactive valine is initiated. An initial chase period of about 18 hours is used to allow for the degradation of short-lived proteins, which are primarily broken down by the proteasome. nih.gov Subsequent measurements of radioactivity release from the cells then provide a quantitative measure of the degradation of long-lived proteins, which is largely attributable to autophagy. nih.gov This method is considered a gold standard for quantifying autophagic flux. nih.gov

| Cell Line | Condition | Protein Degradation (% of total radioactivity) | Key Finding |

|---|---|---|---|

| Mouse Embryonic Fibroblasts (MEFs) | Control (Nutrient-rich) | ~2% | Nutrient deprivation significantly increases long-lived protein degradation, indicative of autophagy induction. columbia.edu |

| Mouse Embryonic Fibroblasts (MEFs) | Nutrient Deprivation (HBSS) | ~5% | |

| Hepatocytes (LAMP-2 deficient) | Nutrient-rich | ~3% | LAMP-2 deficiency impairs the maturation of autophagic vacuoles, leading to reduced degradation of long-lived proteins despite stimulation of autophagy. goettingen-research-online.de |

| Hepatocytes (LAMP-2 deficient) | Nutrient Deprivation | ~3.5% |

Measurement of Protein Turnover Rates in Isolated Tissues and Animal Models

Extending these principles to more complex systems, ¹⁴C-valine is used to measure protein turnover rates in isolated tissues and whole animal models. nih.govbiorxiv.org In such studies, the radiolabeled amino acid is administered to the animal, and the incorporation into and subsequent loss from proteins in specific tissues like the liver, kidney, or muscle are monitored over time. nih.govpsu.edu

For instance, in studies of diabetic mice, the disappearance rates of ¹⁴C-valine from renal and liver proteins were measured to assess protein degradation. nih.gov These experiments revealed that diabetes leads to an increased rate of protein degradation in both organs. However, this was accompanied by a more substantial increase in protein synthesis only in the kidney, resulting in hypertrophy. nih.gov Similarly, studies in rats with chronic renal failure have used L-[1-¹⁴C]valine to demonstrate that metabolic acidosis stimulates the catabolism of branched-chain amino acids in skeletal muscle. nih.gov

These in vivo approaches provide crucial insights into how physiological and pathological states affect protein homeostasis at the organ and systemic levels.

Metabolic Flux Analysis (MFA) and Pathway Elucidation

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. The use of isotopically labeled substrates, such as ¹⁴C-valine, is central to this methodology, allowing for the detailed mapping of carbon flow through metabolic networks.

Tracing Carbon Flow and Amino Acid Metabolism in Cell Cultures

By introducing ¹⁴C-valine into cell culture media, researchers can trace the path of the carbon atoms from valine as they are incorporated into various metabolic pathways. plos.orgnih.gov As cells consume the labeled valine, the ¹⁴C can be found in downstream metabolites, proteins, and even lipids. plos.org

For example, in studies of 3T3-L1 adipocytes, uniformly labeled [U-¹³C]valine was used to demonstrate that branched-chain amino acids are significant contributors to the synthesis of both odd- and even-chain fatty acids. plos.org The analysis of mass isotopomer distributions in fatty acids revealed that valine contributes to the lipogenic propionyl-CoA pool. plos.org This type of detailed metabolic mapping is essential for understanding the metabolic reprogramming that occurs in various cell types and disease states.

Investigating Amino Acid Interconversions and Branched-Chain Amino Acid Catabolism

N-Fmoc-(L-Valine-ul-14C) is instrumental in studying the interconversion of amino acids and the catabolism of branched-chain amino acids (BCAAs), which include valine, leucine, and isoleucine. annualreviews.org The catabolism of valine begins with its transamination to α-ketoisovalerate, followed by oxidative decarboxylation. wikipedia.org The resulting products can then enter central carbon metabolism, for instance, as succinyl-CoA, which is an intermediate of the citric acid cycle. wikipedia.org

By tracking the ¹⁴C label from valine, researchers can quantify the flux through these catabolic pathways and identify how they are regulated. nih.gov For example, studies have shown that in chronic renal failure, metabolic acidosis enhances the decarboxylation of BCAAs in skeletal muscle. nih.gov Other research has focused on how BCAA catabolism contributes to the synthesis of other molecules. For instance, catabolites of valine can be secreted by muscle tissue and act as signaling molecules that influence fatty acid transport. cocukmetabolizma.com

| Model System | Tracer | Key Measurement | Major Finding |

|---|---|---|---|

| Uremic Rats (Muscle) | L-[1-¹⁴C]valine | BCAA Decarboxylation | Chronic metabolic acidosis stimulates BCAA decarboxylation in skeletal muscle. nih.gov |

| 3T3-L1 Adipocytes | [U-¹³C]valine | Fatty Acid Isotopomer Distribution | Valine catabolism contributes significantly to the synthesis of odd-chain fatty acids via propionyl-CoA. plos.org |

| Isolated Perfused Guinea-Pig Mammary Gland | L-[U-¹⁴C]valine | ¹⁴CO₂ Production | Mammary tissue can catabolize valine, transferring its carbon to CO₂. nih.gov |

Quantitative Assessment of Metabolic Network Dynamics

Radiolabeled isotopes like 14C are primary tools for quantitatively tracking the dynamics of metabolism. nih.gov By introducing L-Valine-ul-14C into a biological system, researchers can trace the journey of the carbon backbone of valine through various interconnected metabolic pathways. This approach, known as metabolic flux analysis, allows for the quantification of the rates (fluxes) of biochemical reactions within a network.

In a study on the metabolic network of Lactococcus lactis, L-[U-14C]valine was used alongside other labeled substrates to quantitatively map carbon fluxes. nih.gov During exponential growth in a chemically defined medium, the specific rate of valine consumption was measured. nih.gov By monitoring the distribution of the 14C label into excreted end products and various macromolecular fractions of the biomass (such as proteins, lipids, and nucleic acids), a detailed picture of metabolic distribution was constructed. nih.gov For instance, it was determined that while glucose was the primary carbon source for biomass, valine and other amino acids also contributed to the carbon content of fractions like DNA, polysaccharides, and peptides. nih.gov This type of quantitative data is crucial for understanding how cells allocate resources and for identifying metabolic bottlenecks or alternative pathways under specific growth conditions.

Table 1: Example of Substrate Consumption and Product Formation Rates in Lactococcus lactis

This interactive table presents data on the specific rates of substrate consumption and product formation, illustrating how L-[U-14C]valine is utilized in the metabolic network of Lactococcus lactis during its exponential growth phase. nih.gov

| Metabolite | Role | Specific Rate (mmol/g/h) |

| Glucose | Substrate | 13.6 |

| L-Valine | Substrate | 0.2 |

| Isoleucine | Substrate | 0.3 |

| Leucine | Substrate | 0.4 |

| Serine | Substrate | 3.4 |

| Lactate | Product | 24.2 |

| Acetate (B1210297) | Product | 2.2 |

| Biomass | Product | 1.3 |

Amino Acid Uptake and Transport Research

The movement of amino acids across cellular membranes is a tightly regulated process mediated by specific transporter proteins. Radiolabeled amino acids, including 14C-labeled valine, are essential tools for studying the mechanisms and kinetics of these transporters. nih.gov

The use of radiolabeled valine allows for the precise measurement of its uptake into cells or tissues, enabling the determination of key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum transport velocity (Vmax). These parameters provide insight into the transporter's affinity for the substrate and its maximum capacity.

For example, studies on Bacillus anthracis utilized ¹⁴C-labeled valine to characterize the kinetics of its branched-chain amino acid (BCAA) transporters, BrnQ3, BrnQ4, and BrnQ5. asm.org By measuring the rate of valine uptake at various concentrations, the researchers determined the apparent Km and Vmax values for each transporter, revealing that all three have comparable affinities for valine. asm.org Similarly, research on lactating porcine mammary tissue used [3H]valine to characterize the valine transport system, finding a Km of 0.64 mM and a Vmax of 1.84 mmol·kg cell water⁻¹·30 min⁻¹. oup.com Although this study used tritium (B154650) (3H) instead of 14C, the experimental principle of using a radiolabeled tracer to determine transport kinetics is identical. oup.com

Table 2: Kinetic Parameters of Valine Transporters in Different Research Models

This interactive table summarizes the kinetic constants (Km and Vmax) for valine transport systems, as determined through uptake assays with radiolabeled valine in various biological models. asm.orgoup.com

| Research Model | Transporter | Radiolabel | Km (Apparent) | Vmax (Apparent) |

| Bacillus anthracis | BrnQ3 | ¹⁴C-Valine | 11.5 µM | 1.8 nmol/min/mg |

| Bacillus anthracis | BrnQ4 | ¹⁴C-Valine | 11.1 µM | 3.5 nmol/min/mg |

| Bacillus anthracis | BrnQ5 | ¹⁴C-Valine | 10.9 µM | 1.7 nmol/min/mg |

| Porcine Mammary Tissue | System L-like | ³H-Valine | 0.64 mM | 1.84 mmol·kg⁻¹·30 min⁻¹ |

Competition assays are a powerful method to determine the specificity of amino acid transporters. In these experiments, the uptake of a fixed concentration of radiolabeled valine is measured in the presence of increasing concentrations of other, unlabeled amino acids or compounds. If an unlabeled compound competes with valine for binding to the same transporter, it will inhibit the uptake of the radiolabeled valine in a concentration-dependent manner.

This approach was used to demonstrate the specificity of novel ¹⁸F-labeled branched-chain amino acid radiotracers designed for PET imaging. snmjournals.org The uptake of these tracers into cancer cells was significantly blocked by the presence of unlabeled L-valine and L-leucine, indicating that they share the same L-type amino acid transport system (LAT). snmjournals.org Conversely, uptake was not blocked by amino acids like L-glutamate or L-serine, which are substrates for different transporter systems. snmjournals.org Similarly, studies of valine uptake in porcine mammary tissue showed strong inhibition by other branched-chain and large neutral amino acids, confirming the characteristics of a System L-type transporter. oup.com

Table 3: Inhibition of Radiolabeled Amino Acid Uptake by Competitors

This interactive table illustrates the results of competition assays, showing how unlabeled amino acids can inhibit the uptake of a radiolabeled tracer, thereby revealing transporter specificity. snmjournals.org

| Cell Line | Radiolabeled Tracer | Competitor (Unlabeled) | Result | Implication |

| PC3 (Prostate Cancer) | ¹⁸F-FBCAA | L-Valine | Uptake Blocked | Tracer uses the same transporter as Valine (LAT system) |

| PC3 (Prostate Cancer) | ¹⁸F-FBCAA | L-Leucine | Uptake Blocked | Tracer uses the same transporter as Leucine (LAT system) |

| PC3 (Prostate Cancer) | ¹⁸F-FBCAA | L-Glutamate | No Blockade | Tracer does not use the primary Glutamate transporter |

| PC3 (Prostate Cancer) | ¹⁸F-FBCAA | L-Serine | No Blockade | Tracer does not use the primary Serine transporter (System ASC) |

Enzyme Mechanism and Substrate Specificity Studies

L-Valine-ul-14C is also instrumental in elucidating the mechanisms and substrate preferences of enzymes that act on valine. The radiolabel provides a highly sensitive tag to follow the enzymatic conversion of the substrate into a product.

Understanding the substrate specificity of an enzyme provides crucial clues about the structure and chemical environment of its active site. By testing an enzyme's activity against a panel of substrates, including radiolabeled valine and its structural analogues, researchers can map the steric and chemical features required for binding and catalysis. For example, studies on branched-chain amino acid aminotransferase (BCAT) have explored its ability to act on non-natural amino acids like L-norvaline. nih.gov Using such analogues, which can be synthesized in a radiolabeled form, allows for sensitive detection of product formation and provides insights into the flexibility and constraints of the enzyme's active site. nih.gov Similarly, the specificity of D-carbamoylase was tested against various substrates, including N-carbamoyl-D-valine, revealing higher activity against bulky substrates and providing information about the interactions within the enzyme's binding pocket. mdpi.com

Aminoacyl-tRNA synthetases (aaRS) are essential enzymes that ensure the fidelity of protein synthesis by attaching the correct amino acid to its corresponding transfer RNA (tRNA). The specificity of this reaction is critical for preventing errors in translation. Assays using radiolabeled amino acids are a primary method for studying the kinetics and specificity of aaRS enzymes.

A common method is the scintillation proximity assay (SPA), which measures the incorporation of a radiolabeled amino acid, such as ¹⁴C-valine, into its cognate tRNA. nih.gov This technique has been adapted into a competitive format (cSPA) where a fixed amount of radiolabeled amino acid competes with an unknown amount of the same unlabeled amino acid for the enzyme. nih.gov This allows for the precise measurement of amino acid concentrations and the study of enzyme inhibition. nih.gov These assays are fundamental for confirming the specificity of wild-type aaRS enzymes and for characterizing engineered enzymes designed to incorporate unnatural amino acids into proteins, a key goal in synthetic biology. pnas.orgpnas.org The ability to quantitatively measure the charging of tRNA with radiolabeled valine is crucial for understanding how these enzymes achieve their exquisite specificity. nih.govnih.gov

Advanced Methodological Considerations for N Fmoc L Valine Ul 14c Tracing

Comparison with Other Isotopic Tracers

The selection of an isotopic label is a critical decision in experimental design, with each tracer offering a unique set of properties that can influence the outcome and interpretation of a study.

Carbon-14 and Tritium (B154650) (³H) are the most common radioisotopes used in pharmaceutical research and metabolic studies. nih.gov The choice between them involves a trade-off between their distinct characteristics. nih.gov

Advantages of Carbon-14:

Metabolic Stability: The ¹⁴C label is integrated into the carbon backbone of the molecule, such as in L-valine. almacgroup.com This makes it less susceptible to metabolic exchange or loss compared to tritium, which can sometimes be lost through exchange with water in biological systems. researchgate.net

Positional Labeling: Synthetic chemistry allows for the precise placement of a ¹⁴C atom at a specific, metabolically stable position within a molecule. almacgroup.com For N-Fmoc-(L-valine-ul-14C), uniform labeling ensures that the tag remains on the core amino acid structure, even if it undergoes various metabolic transformations.

Long Half-Life: With a half-life of approximately 5,730 years, ¹⁴C provides a stable signal over the course of long-term experiments without the need to correct for radioactive decay. almacgroup.comopenmedscience.com

Limitations of Carbon-14:

Lower Specific Activity: ¹⁴C has a lower theoretical maximum molar activity compared to tritium. rsc.org This can be a limitation in studies requiring very high sensitivity for detecting minute quantities of a tracer. rsc.org

Synthesis Complexity: The synthesis of ¹⁴C-labeled compounds can be complex and expensive, as it often starts from a simple precursor like barium [¹⁴C]-carbonate and requires multiple synthetic steps. researchgate.net

Advantages of Tritium:

Higher Specific Activity: Tritium has a significantly higher specific activity than ¹⁴C, making it suitable for studies where the tracer is expected to be highly diluted. nih.govrsc.org

Lower Cost and Simpler Synthesis: The methods for introducing tritium into a molecule are often more straightforward and less costly than ¹⁴C-labeling. nih.gov

Limitations of Tritium:

Label Lability: A primary drawback of tritium is its potential for metabolic liability, where the ³H atom can be exchanged with protons from water, leading to a loss of the radioactive signal from the target molecule. nih.gov

Shorter Half-Life: Tritium's half-life of 12.3 years, while long enough for most experiments, is considerably shorter than that of ¹⁴C. almacgroup.comopenmedscience.com

| Feature | Carbon-14 (¹⁴C) | Tritium (³H) |

|---|---|---|

| Half-Life | ~5,730 years almacgroup.comopenmedscience.com | ~12.3 years almacgroup.comopenmedscience.com |

| Metabolic Stability | High; integrated into carbon skeleton almacgroup.com | Lower; potential for exchange with water nih.govresearchgate.net |

| Maximum Molar Activity | Lower (62.4 mCi/mmol) rsc.org | Higher (~29 Ci/mmol) nih.gov |

| Synthesis | Often complex and costly researchgate.net | Generally simpler and less expensive nih.gov |

| Primary Use Case | Tracing carbon backbone in metabolic fate studies almacgroup.com | High-sensitivity studies, labeling large molecules nih.govrsc.org |

While radioactive tracers like ¹⁴C are powerful, they find even greater utility when used in conjunction with stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N). nih.govnih.gov This dual-labeling approach provides a more comprehensive picture of metabolic pathways.

Stable isotopes are non-radioactive and can be detected using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. nih.govirisotope.com Their primary advantage is safety, as they pose no radiological risk, making them suitable for a wider range of studies. humankinetics.com However, their detection generally requires higher concentrations than radiotracers. nih.gov

The complementarity arises from the different information each type of tracer provides:

¹³C and ¹⁵N for Pathway Analysis: Stable isotopes are used to elucidate specific metabolic transformations. For instance, by using ¹³C- and ¹⁵N-labeled valine, researchers can track how the carbon skeleton and the amino group are processed independently. Mass spectrometry can distinguish between metabolites containing ¹³C, ¹⁵N, or both, revealing detailed pathway fluxes and interactions that would be invisible to a simple radioactivity measurement. nih.govresearchgate.net

In a typical experiment, a low dose of the ¹⁴C-labeled compound is administered alongside a higher dose of the stable isotope-labeled version. Radio-detection maps the global metabolic profile, while mass spectrometry provides high-resolution structural information on the key metabolites identified. nih.gov

Detection and Quantification Techniques for ¹⁴C-Labeled Valine and its Metabolites

Accurately measuring the amount of ¹⁴C in biological samples is crucial for quantitative metabolic analysis. Several techniques are available, each with different levels of sensitivity and complexity.

Liquid Scintillation Counting (LSC) is a widely used technique for quantifying beta-emitting isotopes like ¹⁴C. frontiersin.org The process involves dissolving the biological sample (e.g., plasma, tissue homogenate) in a liquid scintillation cocktail. revvity.com This cocktail contains organic scintillators that emit photons of light when they interact with the beta particles released by ¹⁴C decay. igdtp.eu These light flashes are then detected and counted by photomultiplier tubes (PMTs) in the LSC instrument. igdtp.eu

The number of counts per minute (CPM) is proportional to the amount of ¹⁴C in the sample. LSC is a robust and reliable method, suitable for samples with relatively high levels of radioactivity. frontiersin.orgigdtp.eu Sample preparation is critical and may involve combustion of the sample to convert all carbon into ¹⁴CO₂, which is then trapped and mixed with the cocktail. hidex.denih.gov

For studies requiring the highest possible sensitivity, Accelerator Mass Spectrometry (AMS) is the gold standard. nih.gov Unlike LSC, which measures radioactive decay, AMS directly counts the number of ¹⁴C atoms in a sample, regardless of their decay rate. researchgate.net This allows for the quantification of attomole (10⁻¹⁸) levels of a ¹⁴C-labeled compound. nih.gov

The process involves converting the carbon in the sample into graphite (B72142). The graphite is then ionized, and the resulting ions are accelerated to high energies in a particle accelerator. hidex.de This high energy allows for the separation of ¹⁴C from other isobars (like ¹⁴N) and isotopes, enabling extremely precise and sensitive measurement. tandfonline.com The high sensitivity of AMS allows for studies to be conducted with exceptionally low doses of radiolabeled compounds, significantly reducing any potential radiological risk. researchgate.netresearchgate.net

| Feature | Liquid Scintillation Counting (LSC) | Accelerator Mass Spectrometry (AMS) |

|---|---|---|

| Principle | Measures radioactive decay (beta particles) igdtp.eu | Directly counts ¹⁴C atoms researchgate.net |

| Sensitivity | Moderate (picomole to nanomole range) | Ultra-high (attomole to femtomole range) nih.govresearchgate.net |

| Sample Preparation | Dissolution in scintillation cocktail; may require combustion revvity.comnih.gov | Combustion and conversion to graphite hidex.deresearchgate.net |

| Throughput | Relatively high | Can be high with dedicated systems (>300 samples/day) researchgate.netberkeley.edu |

| Instrumentation | Benchtop instrument frontiersin.org | Large, specialized facility (particle accelerator) tandfonline.com |

To analyze the metabolic fate of ¹⁴C-valine, it is essential to separate the parent compound from its various metabolites. This is achieved by coupling chromatographic techniques with a radioactivity detector. pharmaron.comberthold.com

High-Performance Liquid Chromatography (HPLC) is the most common method. oup.com A biological sample is injected into the HPLC system, where different compounds are separated based on their physicochemical properties as they pass through a column. The eluent from the column then flows through a radio-detector connected in-line. berthold.comresearchgate.net This detector, often a flow-through scintillation counter, measures the radioactivity in real-time, producing a radiochromatogram that shows peaks corresponding to the parent ¹⁴C-valine and each of its ¹⁴C-containing metabolites. nih.gov

For volatile metabolites, Gas Chromatography (GC) can be used. The separated compounds exiting the GC column can be combusted, converting the ¹⁴C-labeled analytes into ¹⁴CO₂, which is then measured by a proportional counter or mass spectrometer. This combination provides high-resolution separation and sensitive quantification of the radioactive label in each metabolite. nih.gov

Table of Mentioned Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| N-Fmoc-(L-valine-ul-14C) | - |

| L-valine | Val |

| Carbon-14 | ¹⁴C |

| Tritium | ³H |

| Carbon-13 | ¹³C |

| Nitrogen-15 | ¹⁵N |

| Barium [¹⁴C]-carbonate | Ba[¹⁴C]CO₃ |

| Carbon Dioxide | CO₂ |

| Nitrogen-14 | ¹⁴N |

Autoradiography in Tissue and Cell Sections

Autoradiography is a powerful technique for visualizing the distribution of radiolabeled compounds, such as N-Fmoc-(L-valine-ul-14C), within tissue and cell sections. This method provides spatial information on the uptake and localization of the tracer, offering insights into metabolic activity and protein synthesis at a microscopic level. macmillanusa.comnih.gov The process involves overlaying a photographic emulsion or a sensitive electronic detector onto a sample that has been treated with a radiolabeled substance. macmillanusa.com The radiation emitted by the ¹⁴C atoms in N-Fmoc-(L-valine-ul-14C) exposes the emulsion, creating a pattern of silver grains that corresponds to the location of the tracer. macmillanusa.com

In studies involving amino acids, autoradiography can reveal which cells or subcellular compartments are actively incorporating the labeled valine. biologists.comnih.gov For instance, research has utilized autoradiography with ¹⁴C-labeled amino acids to demonstrate selective uptake in specific tissues, such as the parathyroid glands compared to the thyroid gland and muscle. nih.gov Similarly, studies on the intestinal absorption of L-valine have used this technique to pinpoint the exact location of Na+-dependent valine uptake to the upper regions of the jejunal villi in rats. nih.gov

The preparation of samples is a critical step. Tissues are typically fixed to preserve their structure, and then sectioned into thin slices. macmillanusa.com To minimize the loss of the radiolabeled tracer, freeze-dried frozen sections are often employed. biologists.com After exposure, the resulting autoradiograms can be analyzed qualitatively to identify areas of high and low tracer accumulation or quantitatively to measure the density of the signal, which correlates with the amount of radioactivity present. macmillanusa.comnih.gov This quantitative approach allows for the comparison of amino acid uptake under different physiological or experimental conditions. nih.gov

It is important to consider that the detected signal represents the total radioactivity, which may include the intact N-Fmoc-(L-valine-ul-14C) as well as any radiolabeled metabolites. researchgate.net Therefore, the interpretation of autoradiographs is often complemented by other analytical techniques to identify the chemical form of the radiolabel.

Table 1: Applications of Autoradiography with Radiolabeled Amino Acids

| Application Area | Radiolabeled Amino Acid | Key Findings | References |

|---|---|---|---|

| Endocrinology | L-[1-¹⁴C]leucine, L-[guanido-¹⁴C]arginine | Selective uptake by parathyroid glands compared to thyroid and muscle. | nih.gov |

| Neurobiology | [³H]strychnine, [³H]muscimol, etc. | Distribution of various neurotransmitter receptors in the cochlear nucleus. | nih.gov |

| Gastroenterology | ³H-L-valine | Na+-dependent uptake confined to the upper 20-23% of jejunal villi. | nih.gov |

| Oncology | [¹¹C-methyl]-methionine | Uptake predominantly in viable tumor cells, correlating with proliferative activity. | snmjournals.org |

| Marine Biology | ¹⁴C-labeled amino acids | Heavy labeling of retractable gills and coelomocytes in Glycera dibranchiata. | biologists.com |

Data Analysis and Computational Modeling in ¹⁴C-Tracer Experiments

The data generated from experiments using N-Fmoc-(L-valine-ul-14C) and other ¹⁴C-tracers are often complex, necessitating sophisticated data analysis and computational modeling to extract meaningful biological information. researchgate.netbiorxiv.org These approaches allow researchers to move beyond simple measurements of radioactivity to quantify metabolic rates and fluxes through biochemical pathways. nih.gov

Kinetic Modeling of Tracer Incorporation and Decay

Kinetic modeling is a mathematical approach used to describe the dynamic processes of tracer uptake, incorporation into macromolecules like proteins, and subsequent metabolic turnover and decay. nih.govresearchgate.net By fitting experimental data to a set of mathematical equations that represent the biological system, researchers can estimate key kinetic parameters. nih.gov

The fundamental principle involves tracking the change in the concentration of the ¹⁴C label over time in different biological compartments (e.g., plasma, intracellular precursor pool, protein-bound). pnas.org A common approach is to use compartment models, which simplify the complex biological system into a series of interconnected pools. researchgate.net For instance, a two-tissue compartment model might be used to describe the movement of the tracer from the blood into a tissue and its subsequent binding or metabolism. nih.gov

The rate constants derived from these models (e.g., K₁, k₂, k₃) provide quantitative measures of processes like tissue perfusion, clearance, and metabolic incorporation. researchgate.net The decay of the ¹⁴C isotope itself has a very long half-life (5,730 years) and is generally not a significant factor in the kinetic modeling of biological experiments, which occur over much shorter timescales. acs.orglibretexts.org The biological clearance and turnover of the labeled molecule are the dominant factors. acs.org

Software tools like COMKAT (Compartment Model Kinetic Analysis Tool) have been developed to facilitate the creation and analysis of these complex kinetic models, simplifying the process of parameter estimation and model validation. researchgate.net

Flux Estimation from Isotopic Labeling Patterns

Metabolic flux analysis (MFA) is a powerful technique that uses isotopic labeling data to quantify the rates (fluxes) of metabolic pathways. creative-proteomics.comresearchgate.net When N-Fmoc-(L-valine-ul-14C) is introduced into a biological system, the ¹⁴C atoms are incorporated into various downstream metabolites. By measuring the distribution of the ¹⁴C label (the isotopic labeling pattern) in these metabolites, it is possible to infer the relative activities of the different pathways that produced them. biorxiv.orgmpg.de

This approach often relies on the concept of an isotopic steady state, where the labeling pattern of intracellular metabolites becomes constant over time. vanderbilt.edu Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques used to determine these labeling patterns. researchgate.net

Computational algorithms are then used to solve a system of equations that relate the measured labeling patterns to the unknown metabolic fluxes. vanderbilt.edu This allows for a comprehensive understanding of cellular metabolism and how it responds to genetic or environmental perturbations. nih.govvanderbilt.edu For example, ¹³C-based MFA has been instrumental in guiding the metabolic engineering of microorganisms for the production of valuable compounds like L-valine. researchgate.netvanderbilt.edu While ¹³C is more commonly used for MFA due to the advantages of MS and NMR detection, the principles are applicable to ¹⁴C tracers as well. nih.gov

Table 2: Comparison of Kinetic Modeling and Flux Estimation

| Technique | Primary Goal | Data Required | Key Outputs | Common Tools |

|---|---|---|---|---|

| Kinetic Modeling | Quantify rates of tracer transport and incorporation. | Time-course measurements of radioactivity in different compartments. | Rate constants (e.g., K₁, k₂, k₃), distribution volumes. | Compartment models, COMKAT. nih.govresearchgate.net |

| Flux Estimation (MFA) | Quantify rates of metabolic pathways. | Isotopic labeling patterns of intracellular metabolites at steady state. | Metabolic flux maps, relative pathway activities. | Mass spectrometry, NMR, computational flux analysis software. researchgate.netmpg.de |

Statistical Validation of Research Findings

Ensuring the reliability and reproducibility of findings from ¹⁴C-tracer experiments is paramount. Statistical validation encompasses several aspects, from the precision of the radioactivity measurements to the robustness of the computational models.

For analytical methods like liquid scintillation counting (LSC) or accelerator mass spectrometry (AMS), validation involves assessing parameters such as accuracy, precision, repeatability, and linearity. mdpi.comresearchgate.netosti.gov AMS, for example, is a highly sensitive method for quantifying ¹⁴C and has been shown to be linear over several orders of magnitude with high precision (coefficients of variation typically between 1-6%). osti.govnih.gov Inter-laboratory comparison programs are also crucial for ensuring the accuracy and comparability of results across different research groups. nih.gov

In the context of kinetic modeling and flux analysis, statistical methods are used to determine the confidence intervals for the estimated parameters. researchgate.net This provides a measure of the certainty of the calculated fluxes or rate constants. Monte Carlo simulations are a common approach to assess the impact of measurement errors on the model outputs and to establish the statistical significance of observed differences between experimental conditions. researchgate.net

Future Directions and Emerging Research Avenues Utilizing N Fmoc L Valine Ul 14c

Development of Novel Radiosynthesis Routes for Fmoc-Labeled Amino Acids

The synthesis of radiolabeled amino acids is crucial for their application as tracers in biological research. nih.gov The primary challenges in synthesizing ¹⁴C-labeled peptide compounds include the intricate synthesis of various chiral amino acids and maintaining stereochemical control throughout the process. wuxiapptec.com Furthermore, because peptides often have large molecular weights, introducing multiple ¹⁴C atoms is necessary to achieve the specific activity required for sensitive detection in pharmacokinetic studies. wuxiapptec.com

Future developments in the radiosynthesis of Fmoc-labeled amino acids like N-Fmoc-(L-valine-ul-14C) are focused on improving efficiency, yield, and accessibility. The foundational source of the radioisotope, Barium Carbonate (Ba[¹⁴C]CO₃), is generated in nuclear reactors and serves as the starting point for a cascade of chemical transformations. nih.gov This raw material can be converted into key intermediates such as [¹⁴C]potassium cyanide, [¹⁴C]methanol, or [¹⁴C]acetonitrile, which are then used in multi-step syntheses. wuxiapptec.com

Table 1: Key Intermediates in ¹⁴C Radiosynthesis

| Starting Material | Derived ¹⁴C Intermediates |

|---|---|

| Barium [¹⁴C]Carbonate | [¹⁴C]Carbon Dioxide, [¹⁴C]Carboxylic Acids, [¹⁴C]Methanol, [¹⁴C]Formaldehyde |

Integration with Advanced Omics Technologies (e.g., Radiometabolomics, Radioproteomics)

The integration of stable and radioisotope tracers with high-throughput 'omics' technologies is revolutionizing our understanding of cellular metabolism. youtube.com N-Fmoc-(L-valine-ul-14C) is an ideal tool for these approaches, enabling the tracing of valine metabolism and its incorporation into proteins with high sensitivity.

In radiometabolomics , uniformly labeled precursors like [U-¹⁴C]glucose or amino acids are introduced into biological systems. researcher.liferesearchgate.net Subsequent analysis using techniques like mass spectrometry or nuclear magnetic resonance (NMR) allows for the tracking of the ¹⁴C label as it is incorporated into various downstream metabolites. researcher.life This provides a dynamic view of metabolic flux through different pathways. Using N-Fmoc-(L-valine-ul-14C) would allow researchers to precisely follow the fate of the valine carbon skeleton, identifying metabolites and quantifying the activity of pathways involved in branched-chain amino acid catabolism.

In radioproteomics , the focus shifts to tracking the synthesis and turnover of proteins. By introducing a ¹⁴C-labeled amino acid, newly synthesized proteins become radiolabeled. nih.govnih.gov This allows for the measurement of protein synthesis rates and degradation dynamics, providing insights into cellular regulation and response to stimuli. The use of N-Fmoc-(L-valine-ul-14C) in Fmoc-based solid-phase peptide synthesis (SPPS) enables the creation of specific, radiolabeled peptides that can be used as internal standards or probes in complex proteomics experiments. nih.govlabmartgh.comnih.gov

Application in Spatiotemporal Metabolic Tracing in Complex Biological Systems

Understanding metabolism requires not only knowing which pathways are active but also where and when they are active. Isotope labeling is a powerful tool for achieving this spatiotemporal resolution. nih.gov The long half-life of ¹⁴C (approximately 5,730 years) makes it ideal for studying biological processes over extended periods. openmedscience.comopenmedscience.com

By administering N-Fmoc-(L-valine-ul-14C) or peptides synthesized from it, researchers can trace the distribution and metabolic fate of valine in whole organisms. nih.gov Techniques like whole-body autoradiography (WBA) provide a visual map of where the radiolabeled compound and its metabolites accumulate in different tissues and organs. nih.gov This is invaluable in drug development for assessing absorption, distribution, metabolism, and excretion (ADME) profiles of peptide-based therapeutics. openmedscience.comopenmedscience.com

At a finer scale, mass spectrometry imaging of in vivo isotope-labeled metabolites can provide cellular resolution, revealing metabolic differences between cell types within a complex tissue. researcher.life This approach, combining isotope tracing with advanced imaging, allows for the study of metabolic collaborations and competition between cells in their native environment. youtube.com

Exploring New Research Models for Protein Dynamics and Metabolism

N-Fmoc-(L-valine-ul-14C) serves as a critical reagent for building new models to investigate protein metabolism. The ability to synthesize peptides and proteins with a precisely placed radioactive label opens up numerous experimental possibilities. springernature.comnih.gov

One key application is in the study of protein turnover. By introducing a pulse of ¹⁴C-labeled valine, researchers can label a cohort of newly synthesized proteins and then monitor the rate at which the radioactivity declines over time, providing a direct measure of protein degradation rates. nih.gov This is fundamental to understanding cellular homeostasis, aging, and disease states where protein turnover is dysregulated.

Furthermore, ¹⁴C-labeled peptides synthesized using N-Fmoc-(L-valine-ul-14C) can be used to study the activity of specific enzymes, such as proteases, or to investigate the pharmacokinetics of peptide drugs. wuxiapptec.comalmacgroup.com These custom-synthesized, labeled molecules act as highly specific tracers, allowing researchers to follow their journey and transformation within a biological system without altering their intrinsic chemical properties. openmedscience.com This is particularly important for new therapeutic modalities like peptide-drug conjugates, where understanding the fate of the peptide component is crucial. wuxiapptec.com

Methodological Innovations for Enhanced Sensitivity and Throughput in ¹⁴C Analysis

The utility of ¹⁴C-labeled compounds is directly tied to the ability to detect and quantify the radioisotope accurately and efficiently. The primary technology for high-sensitivity ¹⁴C detection is Accelerator Mass Spectrometry (AMS). escholarship.org AMS offers a significant advantage over traditional decay counting methods, as it counts atoms directly, allowing for the analysis of much smaller samples with greater precision.

Recent innovations in AMS technology are focused on increasing sample throughput and further improving sensitivity. Key developments include:

High-Output Ion Sources: Robust and easily maintainable ion sources have been developed to increase the number of samples that can be analyzed per day. escholarship.orgiaea.org

Miniaturization: The development of ultra-small graphitization reactors allows for the analysis of samples containing less than 25 micrograms of carbon, expanding the range of biological questions that can be addressed. researchgate.net

Automation and Data Analysis: Streamlining sample preparation through parallelism and removing data analysis bottlenecks are crucial for achieving high-throughput workflows. escholarship.orgnih.gov

These advancements in AMS, coupled with automated liquid handling and microfluidic systems, are enabling high-throughput screening campaigns that utilize ¹⁴C-labeled compounds, accelerating research in fields like drug discovery and systems biology. nih.gov

Table 2: Comparison of ¹⁴C Analysis Techniques

| Technique | Principle | Key Advantages | Emerging Innovations |

|---|---|---|---|

| Liquid Scintillation Counting (LSC) | Measures beta particles emitted during ¹⁴C decay. | Relatively low cost and accessible instrumentation. | Improved scintillator cocktails and background reduction. |

| Accelerator Mass Spectrometry (AMS) | Directly counts ¹⁴C atoms after ionization and acceleration. | Extremely high sensitivity, small sample size requirement. escholarship.org | High-throughput systems, continuous gas-stream analysis. escholarship.orgresearchgate.net |

Q & A

Q. What steps mitigate side reactions during the incorporation of 14C-labeled valine into hydrophobic peptide sequences?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.